molecular formula C10H9NaO2 B13209894 sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B13209894
M. Wt: 184.17 g/mol
InChI Key: BRHNJVDGFGSGKP-UHDJGPCESA-M
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Description

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a sodium ion, a methylphenyl group, and an oxopropenolate moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methylacetophenone with sodium ethoxide in ethanol. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Ethanol

    Reagents: Sodium ethoxide, 4-methylacetophenone

The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate can be compared with similar compounds such as:

    4-Methylacetophenone: A precursor in the synthesis of the compound.

    1-(4-Methylphenyl)ethanol: A related compound with different chemical properties and applications.

    (1E)-N-Ethyl-1-(4-methylphenyl)ethanimine: Another similar compound with distinct reactivity and uses.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C10H9NaO2

Molecular Weight

184.17 g/mol

IUPAC Name

sodium;(E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C10H10O2.Na/c1-8-2-4-9(5-3-8)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1/b7-6+;

InChI Key

BRHNJVDGFGSGKP-UHDJGPCESA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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